molecular formula C25H22N2O4 B2604071 (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326008-01-9

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2604071
CAS No.: 326008-01-9
M. Wt: 414.461
InChI Key: RRQQTYOEGGODHT-MDZDMXLPSA-N
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Description

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a benzoisoquinoline core, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the benzoisoquinoline core, which can be synthesized through a Pictet-Spengler reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. The furan moiety is added through a Heck coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl groups in the benzoisoquinoline core can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives of the benzoisoquinoline core.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving the benzoisoquinoline core.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoisoquinoline core can intercalate into DNA, disrupting its function. The piperidine ring can interact with various receptors, modulating their activity. The furan moiety can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: is similar to other benzoisoquinoline derivatives, such as berberine and palmatine.

    Piperidine derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring structure.

    Furan derivatives: Compounds like furfural and furanocoumarins share the furan moiety.

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c28-22(10-9-19-6-3-15-31-19)26-13-11-17(12-14-26)16-27-24(29)20-7-1-4-18-5-2-8-21(23(18)20)25(27)30/h1-10,15,17H,11-14,16H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQQTYOEGGODHT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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